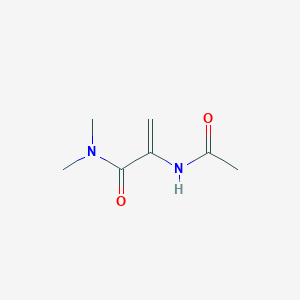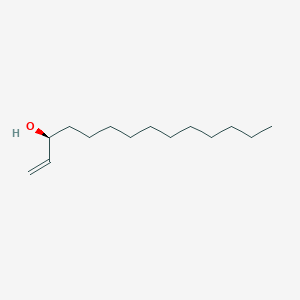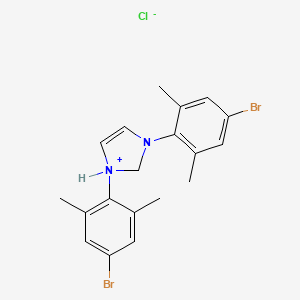![molecular formula C13H11Cl2O2P B14255020 [4-(Benzyloxy)phenyl]phosphonic dichloride CAS No. 391642-67-4](/img/structure/B14255020.png)
[4-(Benzyloxy)phenyl]phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Benzyloxy)phenyl]phosphonic dichloride is an organophosphorus compound known for its versatile applications in organic synthesis and industrial processes. This compound is characterized by the presence of a phosphonic dichloride group attached to a benzyl-substituted phenyl ring, making it a valuable intermediate in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)phenyl]phosphonic dichloride typically involves the reaction of 4-(benzyloxy)phenol with phosphorus trichloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The general reaction scheme is as follows:
4-(Benzyloxy)phenol+PCl3→[4-(Benzyloxy)phenyl]phosphonic dichloride+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Benzyloxy)phenyl]phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The dichloride groups can be substituted with nucleophiles such as alcohols, amines, or thiols to form phosphonate esters, amides, or thiophosphonates.
Hydrolysis: In the presence of water, the compound hydrolyzes to form [4-(Benzyloxy)phenyl]phosphonic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride
Major Products Formed
Phosphonate Esters: Formed by reaction with alcohols
Phosphonic Amides: Formed by reaction with amines
Thiophosphonates: Formed by reaction with thiols
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(Benzyloxy)phenyl]phosphonic dichloride is used as a reagent for the synthesis of phosphonate esters and other organophosphorus compounds. It serves as a building block in the preparation of flame retardants, plasticizers, and stabilizers.
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of phosphonate-based drugs. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of complex organic molecules makes it valuable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [4-(Benzyloxy)phenyl]phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of phosphonate esters, amides, or thiophosphonates. The phosphonic dichloride group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylphosphonic dichloride
- Diphenylphosphinic chloride
- Dichlorophenylphosphine oxide
Uniqueness
[4-(Benzyloxy)phenyl]phosphonic dichloride is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and properties compared to other phosphonic dichlorides
Propiedades
Número CAS |
391642-67-4 |
|---|---|
Fórmula molecular |
C13H11Cl2O2P |
Peso molecular |
301.10 g/mol |
Nombre IUPAC |
1-dichlorophosphoryl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C13H11Cl2O2P/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Clave InChI |
RAKGIADMBQZZMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)P(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)

![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)
![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)


![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)




